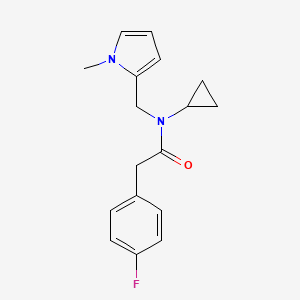

N-cyclopropyl-2-(4-fluorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-cyclopropyl-2-(4-fluorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide is a chemical compound with potential therapeutic applications in the field of neuroscience. It is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes. In

Aplicaciones Científicas De Investigación

Biological and Chemical Properties

Biological Effects of Acetamide Derivatives Acetamide and its derivatives, including N-cyclopropyl-2-(4-fluorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide, have been studied for their biological effects. Kennedy (2001) provided a comprehensive review of the biological consequences of exposure to various acetamide derivatives, indicating their commercial importance and the diversity in biological responses to these chemicals. The review covers individual data for six chemicals, emphasizing the need to understand their biological responses due to their usage or proposed usage in various fields, including medical and environmental applications (Kennedy, 2001).

Environmental Exposure to Pesticides Babina et al. (2012) discussed the environmental exposure to organophosphorus and pyrethroid pesticides in South Australian preschool children. This study is relevant as it demonstrates the importance of understanding the environmental exposure of chemical compounds, including various acetamide derivatives, and the implications for public health policy regarding the regulation and use of these chemicals (Babina, Dollard, Pilotto, & Edwards, 2012).

Synthetic and Pharmacological Applications

Utility in Heterocyclic Synthesis The compound's relevance in the field of heterocyclic synthesis was highlighted by Gouda et al. (2015), who provided a detailed survey of the preparation methods and chemical reactivity of 2-cyano-N-(2-hydroxyethyl) acetamide, a compound structurally related to N-cyclopropyl-2-(4-fluorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide. This review underscores the importance of such compounds as intermediates for synthesizing various heterocyclic systems, which have numerous applications in medicinal chemistry and drug development (Gouda et al., 2015).

Synthesis and Pharmacological Activities of Derivatives The synthesis and pharmacological activities of derivatives of acetamide, such as piracetam and its derivatives, were reviewed by Dhama et al. (2021). This review emphasizes different biological activities associated with piracetam, a cyclic compound and derivative of acetamide, and its synthetic methodologies. Piracetam and its derivatives are known for their effects on learning, memory, and brain metabolism, indicating the broad pharmacological potential of acetamide derivatives (Dhama et al., 2021).

Pharmacokinetics and Pain Therapy Peltoniemi et al. (2016) reviewed the clinical pharmacokinetics and pharmacodynamics of ketamine, another derivative of acetamide, particularly in the context of anesthesia and pain therapy. This review provides insights into the metabolic pathways, clinical applications, and the potential of acetamide derivatives in developing analgesic and anesthetic agents (Peltoniemi, Hagelberg, Olkkola, & Saari, 2016).

Propiedades

IUPAC Name |

N-cyclopropyl-2-(4-fluorophenyl)-N-[(1-methylpyrrol-2-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O/c1-19-10-2-3-16(19)12-20(15-8-9-15)17(21)11-13-4-6-14(18)7-5-13/h2-7,10,15H,8-9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXWULQSSCYBDOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN(C2CC2)C(=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-2-(4-fluorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Benzyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole](/img/structure/B2478736.png)

![5,6-Dimethyl-3-[2-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrimidin-4-one](/img/structure/B2478742.png)

![4-[(Quinoxalin-2-ylsulfanyl)methyl]benzonitrile](/img/structure/B2478744.png)

![8-(2-Chloro-6-fluorophenyl)-1-methyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2478747.png)

![2-[4-(6-Chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2478749.png)

![1-(4-Methoxyphenyl)-3-[(2-naphthalen-1-yloxyacetyl)amino]thiourea](/img/structure/B2478752.png)